molecular formula C16H22N4O2S B2747993 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione CAS No. 902503-26-8

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione

Cat. No.: B2747993
CAS No.: 902503-26-8
M. Wt: 334.44
InChI Key: XCKGSCPUENCGLE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where the quinazoline derivative reacts with 2-pyrrolidin-1-ylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinazoline derivatives.

    Substitution: The methoxy groups and the pyrrolidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-(2-piperidin-1-ylethylamino)-1H-quinazoline-2-thione: Similar structure with a piperidine moiety instead of pyrrolidine.

    6,7-Dimethoxy-4-(2-morpholin-1-ylethylamino)-1H-quinazoline-2-thione: Contains a morpholine group instead of pyrrolidine.

    6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-one: Similar structure but with a carbonyl group instead of a thione.

Uniqueness

6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thione group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

CAS No.

902503-26-8

Molecular Formula

C16H22N4O2S

Molecular Weight

334.44

IUPAC Name

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C16H22N4O2S/c1-21-13-9-11-12(10-14(13)22-2)18-16(23)19-15(11)17-5-8-20-6-3-4-7-20/h9-10H,3-8H2,1-2H3,(H2,17,18,19,23)

InChI Key

XCKGSCPUENCGLE-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCN3CCCC3)OC

solubility

not available

Origin of Product

United States

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